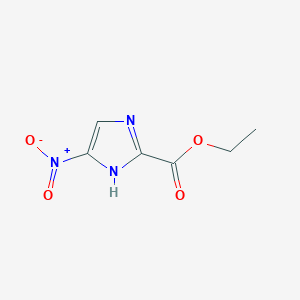

Ethyl 5-nitro-1H-imidazole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-nitro-1H-imidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-2-13-6(10)5-7-3-4(8-5)9(11)12/h3H,2H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSVPLWXCZZORIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693337 | |

| Record name | Ethyl 5-nitro-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865998-46-5 | |

| Record name | Ethyl 5-nitro-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 5-nitro-1H-imidazole-2-carboxylate: Synthesis, Properties, and Applications

Abstract

Ethyl 5-nitro-1H-imidazole-2-carboxylate is a pivotal heterocyclic compound, serving as a versatile intermediate in the synthesis of advanced pharmaceutical agents. The strategic placement of the nitro group and the reactive carboxylate ester on the imidazole core makes it a valuable scaffold in medicinal chemistry. This guide provides a comprehensive overview of its synthesis, starting from the precursor Ethyl 1H-imidazole-2-carboxylate, its physicochemical properties, and its significant applications in modern drug discovery. Detailed, field-proven protocols are presented alongside a discussion of the chemical principles that underpin these methodologies. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and in-depth understanding of this important molecule.

Introduction: The Strategic Importance of Nitroimidazoles

The nitroimidazole scaffold is a cornerstone in the development of therapeutics, particularly for conditions involving anaerobic bacteria or hypoxic cells, such as those found in solid tumors.[1] The nitro group is not merely a structural component; it is a functional "warhead." In low-oxygen environments, it can be bioreductively activated to form radical species that are cytotoxic, a mechanism that has been successfully exploited in antibiotics like metronidazole and in the development of hypoxia-activated anticancer prodrugs.[1]

This compound (CAS No. 865998-46-5) emerges as a key building block in this context.[2][3] Its structure combines the essential nitro-imidazole core with an ethyl carboxylate group at the C2 position, providing a convenient handle for further chemical elaboration to build more complex and targeted molecules. Understanding its synthesis and properties is therefore crucial for chemists aiming to innovate in this therapeutic space.

Synthesis Pathway and Methodologies

The synthesis of this compound is conceptually a two-stage process: first, the creation of the imidazole ester backbone, followed by the critical nitration step.

Caption: Overall workflow for the synthesis of the target compound.

Stage 1: Synthesis of Ethyl 1H-imidazole-2-carboxylate

The precursor molecule, Ethyl 1H-imidazole-2-carboxylate, is most reliably synthesized via the Fischer esterification of Imidazole-2-carboxylic acid. This classic acid-catalyzed reaction provides a good yield and a high-purity product.[4]

Causality Behind Experimental Choices:

-

Catalyst: Concentrated sulfuric acid serves a dual purpose. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the ethanol. Secondly, as a dehydrating agent, it sequesters the water formed during the reaction, driving the equilibrium towards the product side, in accordance with Le Châtelier's principle.

-

Solvent & Reagent: Ethanol is used in large excess, acting as both the reactant and the solvent. This high concentration also helps to shift the reaction equilibrium to favor ester formation.

-

Temperature: Refluxing provides the necessary activation energy for the reaction to proceed at a practical rate without evaporating the volatile ethanol.

-

Work-up: The pH adjustment with ammonia neutralizes the sulfuric acid catalyst. The choice to keep the temperature below 5°C during neutralization is critical to prevent hydrolysis of the newly formed ester, which is more favorable at higher temperatures under basic conditions.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Imidazole-2-carboxylic acid in absolute ethanol (e.g., 300 mL for ~0.2 moles of acid).

-

Acid Addition: With stirring, slowly and carefully add concentrated sulfuric acid (98%, ~2.7 equivalents) dropwise. An ice bath should be used to control the exothermic reaction and maintain the temperature below 25°C.[4]

-

Reflux: Heat the mixture to reflux and maintain for approximately 7 hours. Allow the reaction to continue stirring at room temperature overnight to ensure completion.[4]

-

Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Neutralization & Precipitation: Dilute the resulting suspension with ice water (~200 mL). In an ice bath, carefully adjust the pH to 5-6 by the slow addition of concentrated ammonia. This will neutralize the acid and precipitate the product.[4]

-

Isolation & Purification: Collect the solid product by filtration and wash it thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent like isopropyl ether to yield Ethyl 1H-imidazole-2-carboxylate as a solid.[4] A typical yield is around 64%.[4]

Stage 2: Nitration of Ethyl 1H-imidazole-2-carboxylate

The introduction of a nitro group onto the imidazole ring is an electrophilic aromatic substitution. While a specific, peer-reviewed protocol for the nitration of Ethyl 1H-imidazole-2-carboxylate to the 5-nitro isomer is not extensively documented in readily available literature, a highly reliable protocol can be inferred from the nitration of the closely related compound, ethyl 1-methyl-1H-imidazole-2-carboxylate.[5]

Mechanistic Insights & Causality:

-

Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid (mixed acid) is the standard reagent for nitration. Sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Regioselectivity: The imidazole ring is electron-rich and susceptible to electrophilic attack. The existing ethyl carboxylate group at the C2 position is an electron-withdrawing group, which deactivates the ring. It will direct the incoming electrophile (the nitronium ion) primarily to the C5 position, as the C4 position is more deactivated due to resonance effects.

-

Reaction Control: The reaction is highly exothermic and must be carefully controlled. Maintaining the temperature is crucial to prevent over-nitration or degradation of the starting material.

Proposed Experimental Protocol (based on analogous reactions[5]):

-

Acid Dissolution: In a flask equipped with a stirrer and thermometer, dissolve Ethyl 1H-imidazole-2-carboxylate (1 equivalent) in concentrated sulfuric acid at a controlled temperature (e.g., 0-5°C).

-

Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid (1-1.2 equivalents) and concentrated sulfuric acid dropwise to the solution, ensuring the temperature does not rise significantly.

-

Reaction: Stir the mixture at a moderately elevated temperature (e.g., 60-70°C) for several hours (e.g., 3 hours) to drive the reaction to completion.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching & Neutralization: After completion, carefully pour the reaction mixture onto crushed ice. Slowly neutralize the acidic solution with an aqueous base (e.g., sodium carbonate solution) to a pH of 7-8.[5]

-

Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield pure this compound.[5]

Physicochemical and Spectroscopic Properties

Characterization of the final product and its precursor is essential for confirming identity and purity. Below is a summary of known properties.

| Property | Ethyl 1H-imidazole-2-carboxylate (Precursor) | This compound (Target) | Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate (Analog) |

| CAS Number | 33543-78-1 | 865998-46-5[3][6] | 1564-49-4[7] |

| Molecular Formula | C₆H₈N₂O₂[8] | C₆H₇N₃O₄[6] | C₇H₉N₃O₄[7] |

| Molecular Weight | 140.14 g/mol [8] | 185.14 g/mol [6] | 199.16 g/mol [7] |

| Appearance | Off-White to Pale Beige Solid | Data not available (Expected to be a yellow solid) | White to off-white or yellow solid[5] |

| Melting Point | 176-178°C | Data not available | 81-83°C[5] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | Data not available | Data not available |

| pKa | 11.38 ± 0.10 (Predicted) | Data not available | -0.95 ± 0.25 (Predicted)[5] |

Note: Data for the target compound is limited. Properties of the N-methylated analog are provided for reference and estimation purposes.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a strategic intermediate. The nitro group provides the basis for bioreductive activity, while the ester serves as a synthetic handle for creating derivatives with tailored properties.

Caption: Potential applications derived from the core scaffold.

-

Anticancer Agents: This molecule is an ideal starting point for creating hypoxia-activated prodrugs. The ester can be hydrolyzed to the carboxylic acid and then coupled with various effector molecules. The resulting prodrug remains inactive in normal tissues but is activated in the hypoxic microenvironment of solid tumors, releasing a potent cytotoxic agent locally.

-

Antimicrobial Agents: Following the legacy of metronidazole, this scaffold is used to develop new antibiotics against anaerobic bacteria and protozoan parasites. Modifications via the ester group can alter the compound's solubility, cell permeability, and pharmacokinetic profile to improve efficacy and overcome resistance.

-

Advanced Intermediates: It is a known reagent for the synthesis of analogs of netropsin and distamycin, which are potent anti-cancer compounds that bind to the minor groove of DNA.[9] This highlights its use in creating complex, biologically active molecules.

Safety and Handling

While specific GHS data for this compound is not fully established, the data for the closely related N-methyl analog provides a strong indication of the expected hazards.[7] Standard laboratory precautions should be taken.

-

GHS Hazard Statements (Inferred):

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in pharmaceutical sciences. Its synthesis, though requiring careful control, is based on well-established and scalable chemical principles. By providing both a bioreductive functional group and a versatile synthetic handle, this molecule offers chemists a reliable and potent scaffold for constructing the next generation of targeted therapies for cancer and infectious diseases. This guide has outlined the critical knowledge required to synthesize, handle, and strategically apply this valuable intermediate in a research and development setting.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. 865998-46-5|this compound|BLD Pharm [bldpharm.com]

- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. ETHYL IMIDAZOLE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 5. ETHYL 1-METHYL-5-NITROIMIDAZOLE-2-CARBOXYLATE CAS#: 1564-49-4 [amp.chemicalbook.com]

- 6. labsolu.ca [labsolu.ca]

- 7. Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate | C7H9N3O4 | CID 2758877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ethyl 1H-imidazole-2-carboxylate | C6H8N2O2 | CID 549404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to Ethyl 5-nitro-1H-imidazole-2-carboxylate: A Key Building Block in Modern Drug Discovery

For Immediate Release

This technical guide provides an in-depth overview of Ethyl 5-nitro-1H-imidazole-2-carboxylate, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, a validated synthesis protocol, and its emerging applications, particularly as a crucial building block in the synthesis of targeted protein degraders.

Chemical Identity and Physicochemical Properties

This compound is a nitroimidazole derivative with the chemical formula C₆H₇N₃O₄. The presence of the nitro group and the ester functionality on the imidazole core makes it a versatile intermediate in organic synthesis.

IUPAC Name: this compound[1][2][3]

Synonyms: 5-Nitro-1H-imidazole-2-carboxylic acid ethyl ester

CAS Number: 865998-46-5[1][2][3]

Molecular Formula: C₆H₇N₃O₄[1]

Molecular Weight: 185.14 g/mol [1]

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₆H₇N₃O₄ | [1] |

| Molecular Weight | 185.14 | [1] |

| CAS Number | 865998-46-5 | [1][2][3] |

| Appearance | White to off-white solid (predicted) | |

| Purity | ≥97% (commercially available) | [1] |

| Storage | Recommended storage at 2-8°C, sealed in a dry environment. |

Chemical Structure and Nomenclature Insights

The structure of this compound is characterized by a five-membered imidazole ring, which is an aromatic heterocycle containing two nitrogen atoms. The key functional groups that dictate its reactivity and utility are:

-

An ethyl carboxylate group at position 2 of the imidazole ring.

-

A nitro group at position 5.

-

A protonated nitrogen at position 1, which distinguishes it from its commonly encountered N-methylated counterpart.

The IUPAC name, this compound, precisely describes this arrangement. The "1H" designation is crucial as it indicates the presence of a hydrogen atom on one of the nitrogen atoms of the imidazole ring, making it available for further substitution reactions.

Caption: Chemical structure of this compound.

Synthesis Protocol: Nitration of Ethyl 1H-imidazole-2-carboxylate

The synthesis of this compound is achieved through the nitration of the corresponding imidazole precursor, Ethyl 1H-imidazole-2-carboxylate. The following protocol is based on established methodologies for the nitration of imidazole rings.

Expertise & Experience: The "Why" Behind the "How"

The choice of a strong acid mixture, typically sulfuric acid and nitric acid, is critical for the electrophilic substitution of the nitro group onto the imidazole ring. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction temperature must be carefully controlled to prevent over-nitration or degradation of the starting material. The work-up procedure involving neutralization is essential to remove excess acid and isolate the product.

Experimental Protocol

Materials:

-

Ethyl 1H-imidazole-2-carboxylate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Ethyl Acetate

-

Petroleum Ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

-

Addition of Starting Material: Slowly add Ethyl 1H-imidazole-2-carboxylate to the cooled sulfuric acid with constant stirring. Ensure the temperature remains below 10°C.

-

Nitration: Add concentrated nitric acid dropwise to the reaction mixture, maintaining the temperature below 10°C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture over crushed ice.

-

Neutralization: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. This should be done in a fume hood with vigorous stirring, as there will be significant gas evolution.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to yield pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Development: A Versatile Building Block

The true value of this compound lies in its utility as a versatile building block in the synthesis of more complex, biologically active molecules.

Role in Targeted Protein Degradation

A significant application of this compound is as a Protein Degrader Building Block .[1] This suggests its use in the construction of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The imidazole moiety can serve as a scaffold or a recognition element for either the target protein or the E3 ligase. The ester and nitro functionalities, along with the reactive 'NH' group, provide multiple points for chemical modification and linker attachment, which is a critical aspect of PROTAC design.

Precursor for Bioactive Nitroimidazoles

5-Nitroimidazoles are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, antiprotozoal, and anticancer effects. This compound serves as a key intermediate for the synthesis of novel 5-nitroimidazole derivatives with potentially enhanced therapeutic properties. The ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides and other derivatives, allowing for the exploration of a wide chemical space.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

Hazard Statements:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in modern drug discovery. Its well-defined structure, accessible synthesis, and multiple points for chemical modification make it an attractive building block for the creation of novel therapeutics. The growing interest in targeted protein degradation highlights the importance of such platform molecules, and further exploration of the chemistry and biology of derivatives of this compound is warranted.

References

An In-Depth Technical Guide to Ethyl 5-nitro-1H-imidazole-2-carboxylate: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive overview of Ethyl 5-nitro-1H-imidazole-2-carboxylate, a heterocyclic compound of significant interest to researchers and scientists in the field of drug development. We will delve into its fundamental properties, synthesis, and crucial applications, particularly its role as a versatile building block in contemporary medicinal chemistry.

Core Properties of this compound

A solid understanding of the physicochemical properties of a compound is the foundation for its application in research and development. Below is a summary of the key identifiers and characteristics of this compound.

| Property | Value | Source(s) |

| CAS Number | 865998-46-5 | [1][2][3][4] |

| Molecular Formula | C6H7N3O4 | [1][5] |

| Molecular Weight | 185.14 g/mol | [1][5] |

| Purity | Typically ≥97% | [1][5] |

| Synonyms | Ethyl 5-nitroimidazole-2-carboxylate | |

| Compound Family | Protein Degrader Building Blocks | [1] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is a critical process for its availability in research. A common and effective method involves the nitration of an imidazole precursor. The following protocol outlines a representative synthesis, drawing parallels from established procedures for similar nitroimidazole compounds.[6][7]

Experimental Protocol: Synthesis via Nitration

Objective: To synthesize this compound through the nitration of Ethyl 1H-imidazole-2-carboxylate.

Materials:

-

Ethyl 1H-imidazole-2-carboxylate (starting material)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Sodium Carbonate (Na₂CO₃) solution

-

Water (H₂O)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Petroleum Ether and Ethyl Acetate (for elution)

Step-by-Step Procedure:

-

Reaction Setup: In a flask equipped with a stirrer and maintained in an ice bath, dissolve Ethyl 1H-imidazole-2-carboxylate in concentrated sulfuric acid. The cooling is crucial to manage the exothermic nature of the subsequent nitration step.

-

Nitration: Slowly add concentrated nitric acid to the solution while maintaining a low temperature (typically 0-5 °C). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the nitronium ion (NO₂⁺), which is the active electrophile.

-

Reaction Progression: After the addition of nitric acid, the reaction mixture is allowed to warm to room temperature and then heated (e.g., to 70°C) for several hours to ensure the completion of the reaction.[6][7]

-

Quenching and Neutralization: The reaction mixture is carefully poured over ice water to quench the reaction. The pH of the resulting solution is then adjusted to a neutral or slightly basic range (pH 7-8) using an aqueous solution of sodium carbonate.[6][7] This step neutralizes the strong acids and facilitates the extraction of the organic product.

-

Extraction: The aqueous solution is extracted multiple times with an organic solvent such as dichloromethane or ethyl acetate to isolate the desired product.[6][7]

-

Drying and Concentration: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by silica gel column chromatography, typically using a solvent system like ethyl acetate/petroleum ether, to obtain the pure this compound as a solid.[6][7]

Synthesis Workflow Diagram

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. 865998-46-5|this compound|BLD Pharm [bldpharm.com]

- 4. This compound, CasNo.865998-46-5 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]

- 5. labsolu.ca [labsolu.ca]

- 6. ETHYL 1-METHYL-5-NITROIMIDAZOLE-2-CARBOXYLATE | 1564-49-4 [chemicalbook.com]

- 7. ETHYL 1-METHYL-5-NITROIMIDAZOLE-2-CARBOXYLATE CAS#: 1564-49-4 [amp.chemicalbook.com]

An In-Depth Technical Guide to the Solubility and Stability of Ethyl 5-nitro-1H-imidazole-2-carboxylate

Abstract

Ethyl 5-nitro-1H-imidazole-2-carboxylate is a key heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of novel therapeutic agents. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective handling, formulation, and application. This guide provides a comprehensive overview of the available data on the solubility and stability of this compound. Where specific experimental data is not publicly available, this document outlines authoritative, field-proven protocols for its determination, grounded in established pharmaceutical development principles. This work is intended to serve as a vital resource for researchers, chemists, and formulation scientists, enabling them to accelerate their research and development efforts.

Introduction and Physicochemical Profile

This compound (CAS No. 865998-46-5) belongs to the nitroimidazole class of compounds.[1] The nitroimidazole scaffold is of significant interest in pharmacology, forming the core of many antibiotics used against anaerobic bacterial and parasitic infections.[1] The reactivity and biological activity of these compounds are largely dictated by the nitro group on the imidazole ring.[2] The ester functionality of the title compound provides a versatile handle for further chemical modification, making it a valuable intermediate in synthetic chemistry.

A precise understanding of its fundamental properties is the starting point for any laboratory application. The key physicochemical data are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 865998-46-5 | [3] |

| Molecular Formula | C₆H₇N₃O₄ | [3] |

| Molecular Weight | 185.14 g/mol | [3] |

| Appearance | Data not specified; likely a solid | - |

| Boiling Point | 405.4 °C at 760 mmHg (Predicted) | [3] |

| pKa | 6.48 ± 0.10 (Predicted) | [3] |

| Storage Temperature | 2-8°C | [3] |

Solubility Profile: A Practical Assessment

Solubility is a critical attribute that influences reaction kinetics, purification, and bioavailability. While exhaustive quantitative solubility data for this compound in a wide range of solvents is not extensively published, its behavior in common chromatographic systems provides valuable qualitative insights.

Qualitative Solubility Assessment

The synthesis of related nitroimidazole compounds often involves purification via silica gel column chromatography using eluents such as ethyl acetate and petroleum ether (a non-polar hydrocarbon mixture).[4] This strongly implies that this compound possesses good solubility in moderately polar solvents like ethyl acetate and dichloromethane, and lower solubility in non-polar solvents like hexane or petroleum ether. Its predicted pKa suggests it may exhibit pH-dependent solubility in aqueous systems.

Experimental Protocol for Quantitative Solubility Determination

To generate robust and reliable solubility data, a standardized experimental approach is necessary. The following protocol describes the isothermal shake-flask method, a gold standard for solubility measurement. The causality behind this choice is its simplicity, reliability, and its ability to ensure that a true equilibrium between the solid and liquid phases is achieved.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of the solid compound to a known volume of the selected solvent (e.g., water, ethanol, acetone, ethyl acetate) in a sealed, inert vial. The excess solid is critical to ensure that the solution reaches saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and/or 37°C) using an orbital shaker for a predetermined period (typically 24-48 hours). This extended mixing time is essential to allow the system to reach thermodynamic equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Centrifuge the samples at high speed to pellet the undissolved solid. This step ensures that the supernatant is free of particulate matter.

-

Sampling & Dilution: Carefully withdraw a precise aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[5] The use of a validated method is a self-validating step, ensuring that the measurement is accurate and not influenced by potential degradants.

-

Calculation: Calculate the original concentration in the supernatant, which represents the equilibrium solubility. The experiment should be performed in triplicate to ensure reproducibility.

Caption: Workflow for Quantitative Solubility Determination.

Stability Profile and Degradation Pathways

Understanding the chemical stability of a compound is crucial for defining its shelf-life, storage conditions, and potential liabilities during drug development.[6] While specific degradation kinetics for this compound are not detailed in the literature, the known chemistry of the nitroimidazole class provides a strong basis for predicting its stability profile.

Factors Influencing Stability

The stability of nitroimidazole compounds can be influenced by several factors:

-

Hydrolysis: The ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid and ethanol.

-

Oxidation: The imidazole ring itself can be susceptible to oxidation, particularly when mediated by strong oxidizing agents or autoxidation.[7]

-

Photodegradation: Many heterocyclic and nitro-aromatic compounds are sensitive to light. Exposure to UV or high-intensity light can lead to complex degradation pathways.[7]

-

Thermal Stress: Recommended storage at 2-8°C suggests that the compound may be sensitive to higher temperatures, which could accelerate hydrolysis or other degradation reactions.[3]

Predicted Degradation Pathways

Based on the known reactivity of related compounds, the imidazole moiety is susceptible to oxidative and photolytic degradation.[7] Forced degradation studies on other imidazoles have shown that degradation can occur via base-mediated autoxidation or in the presence of peroxides.[7] The primary point of instability, however, is likely the ethyl ester, which can hydrolyze to form 5-Nitro-1H-imidazole-2-carboxylic acid.

Protocol for a Forced Degradation Study

Forced degradation (or stress testing) is a systematic process to identify likely degradation products and establish degradation pathways.[8] This is a cornerstone of developing stability-indicating analytical methods, which are required by regulatory agencies.[6]

Objective: To investigate the intrinsic stability of the compound under various stress conditions and identify potential degradation products.

Methodology:

-

Sample Preparation: Prepare solutions of the compound in suitable solvents (e.g., acetonitrile/water).

-

Application of Stress Conditions: Expose the solutions to a range of accelerated degradation conditions in parallel. A control sample (stored at 2-8°C, protected from light) must be run alongside.

-

Acidic Hydrolysis: 0.1 M HCl at 60°C.

-

Basic Hydrolysis: 0.1 M NaOH at room temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Solution stored at 60°C.

-

Photolytic Degradation: Solution exposed to a calibrated light source (e.g., ICH Option 2: 1.2 million lux hours and 200 watt hours/m²).

-

-

Time Point Sampling: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all samples using a stability-indicating HPLC method, typically coupled with a mass spectrometer (LC-MS).[9] The use of LC-MS is critical for the tentative identification of degradation products based on their mass-to-charge ratio.

-

Data Evaluation:

-

Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples versus the control.

-

Perform a mass balance to ensure that the decrease in the parent compound is accounted for by the formation of degradation products.

-

Propose structures for the major degradation products based on MS data.

-

Caption: Workflow for a Forced Degradation Study.

Conclusion

This compound is a compound of high interest with foundational physicochemical properties that are critical for its application. While comprehensive published data on its solubility and stability are sparse, this guide consolidates the available information and provides robust, standard methodologies for their experimental determination. The recommended protocols for solubility assessment and forced degradation studies are designed to yield reliable, reproducible data essential for any research or development program. By following these evidence-based approaches, scientists can ensure the quality of their work and make informed decisions regarding the handling, formulation, and storage of this important chemical intermediate.

References

- 1. Nitroimidazole - Wikipedia [en.wikipedia.org]

- 2. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. ETHYL 1-METHYL-5-NITROIMIDAZOLE-2-CARBOXYLATE CAS#: 1564-49-4 [amp.chemicalbook.com]

- 5. HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns | SIELC Technologies [sielc.com]

- 6. ijsdr.org [ijsdr.org]

- 7. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ajpsonline.com [ajpsonline.com]

- 9. Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Ethyl 5-nitro-1H-imidazole-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic profile of Ethyl 5-nitro-1H-imidazole-2-carboxylate (CAS No. 865998-46-5), a key heterocyclic building block in medicinal chemistry. Due to the limited availability of public domain spectra for this specific molecule, this guide synthesizes predicted data based on established spectroscopic principles and data from closely related analogues. It offers a framework for researchers to understand, acquire, and interpret the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—crucial for structural elucidation and quality control.

Molecular Structure and Spectroscopic Overview

This compound is a functionalized nitroimidazole derivative. Its structure comprises a five-membered imidazole ring substituted with a nitro group at the 5-position and an ethyl carboxylate group at the 2-position. The presence of the N-H proton introduces the possibility of tautomerism, which can influence its spectroscopic characteristics.

A comprehensive spectroscopic analysis is fundamental for confirming the identity and purity of this compound. This guide outlines the expected spectral features and the underlying principles for their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the ethyl group protons, the imidazole ring proton, and the N-H proton. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and carboxylate groups.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.4 | Triplet | 3H | -CH₂CH₃ |

| ~4.4 | Quartet | 2H | -CH₂ CH₃ |

| ~8.2 | Singlet | 1H | Imidazole C4-H |

| >10 (broad) | Singlet | 1H | Imidazole NH |

Note: Predicted values are based on general principles and data from similar structures. The solvent used can significantly affect the chemical shift of the N-H proton.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~14 | -CH₂CH₃ |

| ~63 | -CH₂ CH₃ |

| ~125 | C4 |

| ~140 | C2 |

| ~150 | C5 |

| ~160 | C =O |

Experimental Protocol for NMR Spectroscopy[1][2]

A standardized protocol ensures the acquisition of high-quality NMR data.

-

Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm[1].

-

Instrumentation : Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

-

Data Acquisition :

-

For ¹H NMR, a standard pulse sequence is used.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each carbon.

-

-

Data Processing : The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the N-H, C=O, and NO₂ groups.

Predicted IR Absorption Bands

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3100-3400 (broad) | Medium | N-H stretching |

| ~1720 | Strong | C=O stretching (ester) |

| ~1540 | Strong | Asymmetric NO₂ stretching |

| ~1350 | Strong | Symmetric NO₂ stretching |

| ~1250 | Strong | C-O stretching (ester) |

Experimental Protocol for FT-IR Spectroscopy[4][5]

For a solid sample, the following protocol is recommended:

-

Sample Preparation (Thin Film Method) :

-

Background Spectrum : Run a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.

-

Sample Spectrum : Place the salt plate with the sample film in the spectrometer's sample holder and acquire the spectrum.

-

Data Analysis : The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrum Data

For this compound (Molecular Formula: C₆H₇N₃O₄), the expected molecular weight is approximately 185.14 g/mol [3].

-

Molecular Ion Peak (M⁺) : In electron ionization (EI) mass spectrometry, a molecular ion peak at m/z = 185 would be expected.

-

Protonated Molecule ([M+H]⁺) : In softer ionization techniques like electrospray ionization (ESI), the protonated molecule at m/z = 186 would likely be the base peak.

-

Key Fragmentation Patterns : Common fragmentation pathways may include the loss of the ethyl group (-29), the ethoxy group (-45), and the nitro group (-46).

Experimental Protocol for Mass Spectrometry[7][8]

-

Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile[4].

-

Instrumentation : Introduce the sample into the mass spectrometer. ESI is a common ionization method for this type of molecule.

-

Data Acquisition : The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Data Analysis : The resulting mass spectrum plots ion intensity against the m/z ratio.

Integrated Spectroscopic Analysis Workflow

A logical and systematic approach is crucial for the unambiguous structural elucidation of a molecule like this compound.

Caption: Integrated workflow for spectroscopic data analysis.

Conclusion

The spectroscopic characterization of this compound is essential for its application in research and development. This guide provides a comprehensive overview of the expected NMR, IR, and MS data, along with standardized protocols for their acquisition. By following a systematic approach that integrates data from these orthogonal techniques, researchers can confidently verify the structure and purity of this important chemical entity, ensuring the integrity and reproducibility of their scientific work.

References

Ethyl 5-nitro-1H-imidazole-2-carboxylate: A Strategic Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Medicinal Chemists

Introduction: The Ascendancy of the 5-Nitroimidazole Scaffold

The 5-nitroimidazole moiety is a cornerstone in the architecture of numerous antimicrobial agents, playing a pivotal role in the fight against a spectrum of pathogens. Its significance is underscored by its presence in blockbuster drugs such as metronidazole and the more recent antitubercular agents, delamanid and pretomanid. The potent biological activity of this class of compounds is intrinsically linked to the bioreductive activation of the nitro group under hypoxic conditions, a characteristic feature of various pathogenic microorganisms and solid tumors. This unique mechanism of action, involving the generation of reactive nitrogen species that induce cellular damage, has cemented the 5-nitroimidazole scaffold as a privileged pharmacophore in medicinal chemistry.

Ethyl 5-nitro-1H-imidazole-2-carboxylate emerges as a highly versatile and strategic building block for the synthesis of a diverse array of functionalized nitroimidazole derivatives. Its trifunctional nature, possessing a reactive N-H for alkylation, an electron-withdrawing nitro group that directs reactivity and imparts the characteristic biological activity, and an ester functionality amenable to various transformations, makes it an invaluable precursor in the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, chemical properties, and synthetic utility of this compound, offering a technical resource for scientists engaged in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses. The key properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₇N₃O₄ |

| Molecular Weight | 185.14 g/mol |

| CAS Number | 865998-46-5 |

| Appearance | Off-white to yellow solid |

| Melting Point | 188-192 °C |

| Solubility | Soluble in polar organic solvents such as DMF, DMSO, and hot ethanol. |

Synthesis of this compound: A Foundational Protocol

The most direct and established method for the synthesis of this compound is the nitration of its precursor, ethyl 1H-imidazole-2-carboxylate. This electrophilic aromatic substitution reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich imidazole ring. The electron-withdrawing nature of the carboxylate group at the 2-position directs the nitration to the 5-position of the imidazole ring.

Caption: Synthetic route to this compound.

Detailed Experimental Protocol: Nitration of Ethyl 1H-imidazole-2-carboxylate

Disclaimer: This protocol is a representative procedure based on general methods for imidazole nitration and should be adapted and optimized for specific laboratory conditions. Appropriate safety precautions must be taken when handling strong acids.

Materials:

-

Ethyl 1H-imidazole-2-carboxylate

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Deionized Water

-

Sodium Bicarbonate (saturated solution)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

-

Cooling: Cool the sulfuric acid to 0-5 °C using an ice bath.

-

Addition of Precursor: While maintaining the low temperature, slowly add ethyl 1H-imidazole-2-carboxylate to the stirred sulfuric acid. Ensure the temperature does not rise significantly during the addition.

-

Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully and slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.

-

Nitration: Slowly add the pre-chilled nitrating mixture to the solution of ethyl 1H-imidazole-2-carboxylate in sulfuric acid via the dropping funnel. Maintain the reaction temperature between 0 and 10 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified time (e.g., 1-3 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. Extract the aqueous layer with ethyl acetate.

-

Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

The Synthetic Versatility of this compound

The strategic placement of three distinct functional groups on the imidazole core endows this compound with remarkable synthetic versatility. This section explores the key transformations that underscore its utility as a building block.

Caption: Key synthetic transformations of this compound.

N-Alkylation: Diversification at the Imidazole Nitrogen

The acidic proton on the imidazole nitrogen (N-1) provides a convenient handle for introducing a wide range of substituents. This N-alkylation is a crucial step in modulating the pharmacokinetic and pharmacodynamic properties of the final molecule.

-

Direct Alkylation with Alkyl Halides: In the presence of a suitable base, such as potassium carbonate or sodium hydride, the imidazole nitrogen can be deprotonated to form a nucleophilic anion that readily reacts with various alkyl halides (e.g., alkyl bromides or iodides). The choice of base and solvent is critical to ensure efficient and regioselective alkylation.[1]

-

Mitsunobu Reaction: For the introduction of more complex or sterically hindered alkyl groups, the Mitsunobu reaction offers a powerful alternative.[2][3] This reaction allows for the coupling of the imidazole with a primary or secondary alcohol under mild conditions, using a phosphine reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). A key advantage of the Mitsunobu reaction is that it typically proceeds with inversion of stereochemistry at the alcohol carbon, which can be highly valuable in asymmetric synthesis.

Reduction of the Nitro Group: Accessing the 5-Aminoimidazole Scaffold

The reduction of the nitro group to an amino group is a pivotal transformation, as it opens up a new avenue for derivatization and can also be a key step in the mechanism of action of some nitroimidazole-based drugs. The resulting ethyl 5-amino-1H-imidazole-2-carboxylate is a valuable intermediate for the synthesis of a variety of heterocyclic systems.

-

Catalytic Hydrogenation: A clean and efficient method for nitro group reduction is catalytic hydrogenation. This is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction conditions, such as solvent, pressure, and temperature, can be optimized to achieve high yields and selectivity.

-

Chemical Reduction with Tin(II) Chloride: An alternative to catalytic hydrogenation is the use of chemical reducing agents. Tin(II) chloride (SnCl₂) in the presence of a strong acid, such as hydrochloric acid, is a classic and reliable method for the reduction of aromatic nitro compounds.[4] This method is often preferred when the molecule contains other functional groups that might be sensitive to catalytic hydrogenation.

Transformations of the Ethyl Ester: From Carboxylate to Amide and Beyond

The ethyl ester at the 2-position of the imidazole ring is a versatile handle for further functionalization.

-

Hydrolysis to the Carboxylic Acid: The ester can be readily hydrolyzed to the corresponding carboxylic acid, 5-nitro-1H-imidazole-2-carboxylic acid, under either acidic or basic conditions. This carboxylic acid is a key intermediate for the synthesis of amide derivatives.

-

Amide Bond Formation: The resulting carboxylic acid can be coupled with a wide range of amines to form amide bonds. This is typically achieved using standard peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or by converting the carboxylic acid to a more reactive species like an acid chloride. This transformation is fundamental in the synthesis of many biologically active molecules.

Application in the Synthesis of Biologically Active Molecules: A Gateway to Antitubercular Agents

While direct, published synthetic routes to blockbuster drugs like Delamanid and Pretomanid starting from this compound are not prominently featured in the literature, its structural motifs are central to these and other antitubercular agents. The synthetic transformations described above provide a clear and logical pathway to access key precursors and analogs of these important drugs. For instance, the N-alkylation and subsequent functionalization of the ester group can be envisioned as a strategy to construct the complex side chains present in Delamanid and Pretomanid.

The synthesis of these drugs often involves the use of other functionalized nitroimidazoles, such as 2-bromo-4-nitroimidazole.[5][6] However, the versatility of this compound allows for its potential use in the development of novel analogs with improved properties. For example, the 5-amino derivative, obtained after nitro group reduction, can serve as a precursor for the synthesis of fused imidazole ring systems or for the introduction of diverse substituents through diazotization and subsequent Sandmeyer-type reactions.

Conclusion: A Building Block of Strategic Importance

This compound stands as a testament to the power of strategic molecular design in organic synthesis and drug discovery. Its trifunctional nature provides a rich platform for chemical exploration, enabling the synthesis of a vast array of complex nitroimidazole derivatives. The foundational reactions of N-alkylation, nitro group reduction, and ester manipulation are reliable and well-established transformations that allow chemists to precisely tailor the structure and properties of the final molecules. As the search for new and more effective therapeutic agents continues, the strategic application of versatile building blocks like this compound will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 3. Mitsunobu Reaction [organic-chemistry.org]

- 4. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 5. A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US3487087A - Nitration of imidazoles - Google Patents [patents.google.com]

An In-Depth Technical Guide on the Potential Biological Activities of Ethyl 5-nitro-1H-imidazole-2-carboxylate

Introduction

The 5-nitroimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of therapeutic applications.[1] Since the discovery of azomycin, the first natural nitroimidazole, this heterocyclic core has been extensively functionalized, leading to the development of life-saving drugs like metronidazole, a primary treatment for anaerobic bacterial and protozoal infections.[1] The biological activity of 5-nitroimidazoles is intrinsically linked to the nitro group, which acts as a prodrug element.[2] Under the hypoxic or microaerophilic conditions characteristic of anaerobic bacteria, certain parasites, and solid tumors, the nitro group undergoes bioreduction. This process generates cytotoxic nitroso and other reactive nitrogen species that induce cellular damage, primarily through DNA strand breakage and inhibition of essential enzymatic processes.[1][2]

This technical guide focuses on a specific, yet underexplored, member of this class: Ethyl 5-nitro-1H-imidazole-2-carboxylate . While extensive research has been conducted on various 5-nitroimidazole derivatives, this particular esterified compound presents a unique profile for investigation. The presence of the electron-withdrawing carboxylate group at the 2-position and the nitro group at the 5-position is anticipated to significantly influence its electronic properties, redox potential, and, consequently, its biological activity. This guide will synthesize existing knowledge on related compounds to project the potential antimicrobial, antiparasitic, and anticancer activities of this compound, providing a foundational resource for researchers and drug development professionals interested in its therapeutic promise.

Chemical Synthesis and Characterization

The synthesis of this compound is predicated on the nitration of a suitable imidazole precursor. While a direct synthesis for the title compound is not extensively documented in readily available literature, a plausible and efficient synthetic route can be extrapolated from the synthesis of its N-methylated analog, ethyl 1-methyl-5-nitroimidazole-2-carboxylate.[3][4] The foundational step involves the preparation of the precursor, ethyl 1H-imidazole-2-carboxylate.

Proposed Synthesis of this compound

A likely synthetic pathway would involve two main stages: the synthesis of the imidazole ester followed by its nitration.

Stage 1: Synthesis of Ethyl 1H-imidazole-2-carboxylate

The precursor, ethyl 1H-imidazole-2-carboxylate, can be synthesized from imidazole through carboxylation followed by esterification. One documented method involves reacting imidazole with carbon dioxide in the presence of a strong base like potassium tert-butoxide, followed by alkylation with iodoethane.[5]

Stage 2: Nitration of Ethyl 1H-imidazole-2-carboxylate

The critical step is the regioselective nitration of the imidazole ring. Based on the protocol for the N-methylated analog, this can be achieved using a mixture of concentrated nitric acid and sulfuric acid.[3][4]

Experimental Protocol: Nitration of Imidazole Precursor

-

Dissolution: Dissolve ethyl 1H-imidazole-2-carboxylate in concentrated sulfuric acid in a flask, maintaining a low temperature with an ice bath.

-

Nitration: Slowly add concentrated nitric acid dropwise to the solution, ensuring the temperature does not rise significantly.

-

Reaction: Stir the reaction mixture at an elevated temperature (e.g., 70°C) for several hours to ensure complete nitration.[3][4]

-

Work-up: Cool the reaction mixture and carefully pour it over crushed ice. Neutralize the acidic solution with a suitable base, such as sodium carbonate, to a pH of 7-8.[3]

-

Extraction: Extract the aqueous solution multiple times with an organic solvent like dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified using silica gel column chromatography.[3]

Caption: Proposed synthetic pathway for this compound.

General Mechanism of Action: The Role of the Nitro Group

The biological activity of 5-nitroimidazoles is contingent upon the reductive activation of the nitro group. This process is selective for anaerobic or microaerophilic organisms and hypoxic tumor cells, which possess the necessary low redox potential and enzymatic machinery (e.g., nitroreductases) to reduce the nitro group.[2]

The activation cascade can be summarized as follows:

-

Cellular Uptake: The parent 5-nitroimidazole compound, being relatively small and uncharged, passively diffuses into the target cell.

-

Reductive Activation: Inside the cell, enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR) or nitroreductases transfer an electron to the nitro group, forming a nitro radical anion.

-

Generation of Cytotoxic Species: This highly reactive radical anion can then undergo further reduction to form cytotoxic species, including nitroso and hydroxylamine derivatives. These intermediates are potent oxidizing agents.

-

Macromolecular Damage: The reactive species generated interact with and damage critical cellular macromolecules. The primary target is often DNA, where the radicals cause strand breaks and loss of helical structure, ultimately leading to cell death. Other targets include proteins and lipids.

Caption: General mechanism of action for 5-nitroimidazole prodrugs.

Potential Biological Activities

Based on the extensive body of research on analogous 5-nitroimidazole compounds, this compound is predicted to exhibit a range of biological activities.

Antiparasitic Activity

5-Nitroimidazoles are the frontline therapy for several parasitic infections. The anaerobic or microaerophilic nature of parasites like Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis makes them highly susceptible to this class of drugs.

Studies on nitroimidazole carboxamide derivatives have shown potent activity against these parasites, with some compounds exhibiting significantly greater potency than the standard drug, metronidazole.[6] For instance, certain 1-methyl-5-nitroimidazole carboxamides displayed EC₅₀ values against G. lamblia in the range of 1.6 µM to 4.9 µM, compared to 6.1 µM for metronidazole.[6] Similarly, novel 5-aryl-1-methyl-4-nitroimidazoles have demonstrated potent activity against E. histolytica and G. intestinalis, with IC₅₀ values as low as 1.47 µM/mL.[7][8]

Table 1: Antiparasitic Activity of Representative 5-Nitroimidazole Derivatives

| Compound Class | Parasite | IC₅₀ / EC₅₀ (µM) | Reference |

| 1-Methyl-5-nitroimidazole carboxamides | Giardia lamblia | 1.6 - 4.9 | [6] |

| 1-Methyl-5-nitroimidazole carboxamides | Entamoeba histolytica | 1.7 - 5.1 | [6] |

| 5-(3-chlorophenyl)-1-methyl-4-nitroimidazole | Entamoeba histolytica | 1.47 | [7][8] |

| 5-(3-chlorophenyl)-1-methyl-4-nitroimidazole | Giardia intestinalis | 1.47 | [7][8] |

| Metronidazole (Reference) | Giardia lamblia | ~6.1 | [6] |

| Metronidazole (Reference) | Entamoeba histolytica | ~5.0 | [6] |

Given this precedent, it is highly probable that this compound will also possess significant antiparasitic properties.

Antibacterial Activity

The antibacterial action of 5-nitroimidazoles is primarily directed against anaerobic bacteria. However, modifications to the core structure can expand this spectrum. For example, derivatives of 1-[2-substituted ethyl]-2-methyl-5-nitroimidazole have shown activity against aerobic Gram-positive bacteria such as Staphylococcus aureus and Streptococcus B, with MIC values of 250 µg/ml and 187.5 µg/ml, respectively.[9] While these compounds were not effective against Gram-negative bacteria, it highlights the potential for structural tuning to modulate the antibacterial spectrum.[9]

Table 2: Antibacterial Activity of Representative 5-Nitroimidazole Derivatives

| Compound | Bacterial Strain | MIC (µg/ml) | Reference |

| Benzene sulfonated metronidazole derivative | Staphylococcus aureus | 250 | [9] |

| Phenylacetamide metronidazole derivative | Streptococcus B | 187.5 | [9] |

| Metronidazole (Reference) | Aerobic Bacteria | >1024 | [9] |

The title compound's activity against anaerobic bacteria is expected, and further studies would be required to determine its efficacy against aerobic strains.

Anticancer Activity

The hypoxic microenvironment of solid tumors provides a rationale for investigating 5-nitroimidazoles as anticancer agents. The low oxygen levels in tumors can facilitate the selective reductive activation of these compounds, leading to targeted cytotoxicity.

Research on imidazole-based compounds has revealed their potential as anticancer agents through various mechanisms, including the inhibition of tubulin polymerization and interference with DNA synthesis.[10][11] A study on ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate, a structural isomer with a different substitution pattern, demonstrated significant antiproliferative activity against HeLa and HT-29 cancer cell lines with IC₅₀ values of 0.737 µM and 1.194 µM, respectively.[12] This compound was also shown to inhibit colony formation, reduce cell migration, and induce apoptosis.[12] Furthermore, antiproliferative activity in the submicromolar range has been reported for ethyl 3-methyl-5-nitro-1H-imidazole-2-carboxylate against L1210 and K562 leukemia cell lines.[13]

Table 3: Anticancer Activity of Representative Imidazole-2-carboxylate Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | HeLa (Cervical) | 0.737 | [12] |

| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | HT-29 (Colon) | 1.194 | [12] |

| Ethyl 3-methyl-5-nitro-1H-imidazole-2-carboxylate derivatives | L1210 / K562 (Leukemia) | 0.3 - 1.0 | [13] |

These findings strongly suggest that this compound is a promising candidate for evaluation as a hypoxia-activated anticancer agent.

Methodologies for Biological Evaluation

To empirically determine the biological activities of this compound, a series of standardized in vitro assays are recommended.

Workflow for Biological Screening

Caption: A streamlined workflow for the initial biological evaluation of the title compound.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of this compound in a liquid growth medium within a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria) adjusted to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism only) and negative (medium only) controls.

-

Incubation: Incubate the plate under appropriate conditions (temperature, time, atmosphere) for the test microorganism.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Directions

This compound emerges from this analysis as a compound of significant interest for drug discovery and development. By leveraging the well-established mechanism of the 5-nitroimidazole core, its unique substitution pattern offers the potential for novel or enhanced biological activities. The strong evidence from closely related analogs suggests a high probability of potent antiparasitic, antibacterial, and anticancer properties.

Future research should focus on the definitive synthesis and purification of this compound to enable a comprehensive biological evaluation. The screening workflows outlined in this guide provide a clear path for these initial investigations. Subsequent studies should delve into its mechanism of action in more detail, including identifying specific cellular targets and exploring its efficacy in in vivo models of infection and cancer. The exploration of this and other novel 5-nitroimidazole derivatives is a critical endeavor in the ongoing search for more effective therapies against infectious diseases and cancer.

References

- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ETHYL 1-METHYL-5-NITROIMIDAZOLE-2-CARBOXYLATE | 1564-49-4 [chemicalbook.com]

- 4. ETHYL 1-METHYL-5-NITROIMIDAZOLE-2-CARBOXYLATE CAS#: 1564-49-4 [amp.chemicalbook.com]

- 5. ETHYL IMIDAZOLE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 6. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New synthesis and antiparasitic activity of model 5-aryl-1-methyl-4-nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. [PDF] Imidazoles as Potential Anticancer Agents: An Update on Recent Studies | Semantic Scholar [semanticscholar.org]

- 11. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Renaissance of a Scaffold: A Technical Guide to Ethyl 5-nitro-1H-imidazole-2-carboxylate Derivatives in Medicinal Chemistry

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide delves into the core of a promising scaffold in medicinal chemistry: Ethyl 5-nitro-1H-imidazole-2-carboxylate. We will explore its synthesis, derivatization, and its burgeoning potential in the development of novel therapeutic agents. This document moves beyond a mere recitation of facts to provide a strategic analysis of this molecule's journey from a laboratory curiosity to a potential clinical asset.

The Core Moiety: Understanding the Potential of this compound

The 5-nitroimidazole scaffold is a cornerstone in the treatment of anaerobic and antiprotozoal infections.[1] The selective toxicity of these compounds is attributed to the reductive activation of the nitro group under the hypoxic conditions characteristic of anaerobic organisms, leading to the formation of cytotoxic radicals that induce DNA damage.[2][3] this compound builds upon this established pharmacophore, offering a versatile platform for chemical modification. The ester and the reactive positions on the imidazole ring serve as strategic handles for the synthesis of diverse derivatives with potentially enhanced or novel biological activities.

Synthesis of the Core Scaffold

The synthesis of this compound is a critical first step in the exploration of its derivatives. A common synthetic route involves the nitration of a precursor, ethyl 1-methyl-1H-imidazole-2-carboxylate.

Protocol for the Synthesis of a Related Compound: Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate

A synthetic protocol for a closely related analogue, ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate, has been described and provides a foundational method.[4]

Step-by-step methodology:

-

Dissolve ethyl 1-methyl-1H-imidazole-2-carboxylate (2.0 g, 13 mmol) in 8 mL of concentrated sulfuric acid (H₂SO₄).

-

Slowly add 8 mL of concentrated nitric acid (HNO₃) to the solution.

-

Stir the reaction mixture at 70°C for 3 hours.

-

After completion, dilute the reaction mixture with water (H₂O) and adjust the pH to 7-8 with an aqueous solution of sodium carbonate (Na₂CO₃).

-

Extract the product with dichloromethane (DCM).

-

Combine the organic layers and concentrate them.

-

Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether to yield the target compound.

This protocol can be adapted for the synthesis of the title compound by starting with the appropriate non-methylated precursor.

The Medicinal Chemistry of Derivatives: Expanding the Therapeutic Horizon

The true potential of this compound lies in its derivatization. By modifying the core structure, medicinal chemists can fine-tune the pharmacokinetic and pharmacodynamic properties to target a range of diseases.

Antimicrobial Applications

The 5-nitroimidazole core is a well-established antibacterial and antiprotozoal agent.[5] Derivatives of this compound are being explored to overcome resistance and broaden the spectrum of activity.

Key Derivatization Strategies:

-

Amide and Hydrazide Formation: The ester group at the 2-position can be readily converted to amides and hydrazides. These derivatives can then be further modified to introduce diverse functionalities. Recent studies on related nitroimidazole carbohydrazides have shown that conversion to thiosemicarbazides and hydrazones can yield compounds with significant antibacterial activity.[3][6]

-

Substitution at the N-1 Position: The nitrogen at the 1-position of the imidazole ring is a key site for modification. Alkylation or arylation at this position can significantly impact the molecule's lipophilicity and interaction with biological targets.

Workflow for Antimicrobial Drug Discovery:

Caption: A typical workflow for the discovery of new antimicrobial agents.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard for quantifying the in vitro antimicrobial activity of a compound.

Step-by-step methodology:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Prepare a standardized inoculum of the target microorganism (e.g., 0.5 McFarland standard).

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include positive (microorganism in broth without compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Applications

The hypoxic environment of solid tumors provides a rationale for the use of 5-nitroimidazole derivatives as anticancer agents. The reductive activation of the nitro group is more likely to occur in the low-oxygen conditions of tumors, leading to selective cytotoxicity.

Key Derivatization Strategies and Structure-Activity Relationships (SAR):

-

Analogs of Natural Products: Research on the closely related "ethyl 3-methyl-5-nitro-1H-imidazole-2-carboxylate" has shown that incorporating this moiety into structures analogous to the natural DNA minor groove binding agent netropsin can lead to potent anticancer compounds.[7]

-

Introduction of Alkyl Chains: A study on the related "ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate" scaffold revealed that the introduction of long alkyl chains at the N-1 position significantly enhances anticancer activity. For instance, the dodecyl derivative showed potent activity against HeLa and HT-29 cancer cell lines.[1] This suggests that tuning the lipophilicity of the molecule is a crucial aspect of designing effective anticancer agents from this scaffold.

Quantitative Data on Related Anticancer Derivatives:

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | HeLa | 0.737 ± 0.05 | [1] |

| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | HT-29 | 1.194 ± 0.02 | [1] |

| Bis-benzoheterocycle derivative with a 3-methyl-5-nitro-1H-imidazole-2-carboxylate core | L1210 | 0.3 - 1 | [7] |

| Bis-benzoheterocycle derivative with a 3-methyl-5-nitro-1H-imidazole-2-carboxylate core | K562 | 0.3 - 1 | [7] |

Signaling Pathway for Apoptosis Induction:

Many anticancer drugs exert their effect by inducing apoptosis, or programmed cell death. Derivatives of the related ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate have been shown to induce apoptosis by reducing the mitochondrial membrane potential.[1]

Caption: Simplified pathway of apoptosis induction by imidazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic effects of potential anticancer drugs.

Step-by-step methodology:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

-